molecular formula C7H6N2O2 B131565 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 21642-98-8

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B131565
CAS RN: 21642-98-8
M. Wt: 150.13 g/mol
InChI Key: MWGIDWPSRDMIQN-UHFFFAOYSA-N
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Patent
US08906939B2

Procedure details

To a solution of 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (12.2 g, 81.48 mmol) in acetonitrile (250 ml) were added bromomethyl-cyclopropane (11 g, 81.48 mmol) and potassium carbonate (22.48 g, 162.9 mmol) and the mixture was heated at 110° C. for 24 hours. The mixture was cooled to room temperature and the solid was filtered off The filtrate was evaporated till dryness and the resulting crude residue was then triturated with diethylether to yield pure intermediate 2 (15.72 g, 94%) as a white solid.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
22.48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[C:4]=1[C:10]#[N:11].Br[CH2:13][CH:14]1[CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:14]1([CH2:13][N:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([C:10]#[N:11])[C:5]2=[O:9])[CH2:16][CH2:15]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
COC1=C(C(NC=C1)=O)C#N
Name
Quantity
11 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
22.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered off The filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated till dryness
CUSTOM
Type
CUSTOM
Details
the resulting crude residue was then triturated with diethylether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C(C(=C(C=C1)OC)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.72 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.